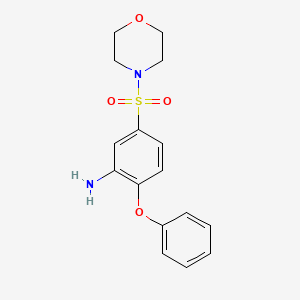

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline

Descripción general

Descripción

Morpholine is a common motif in many biologically relevant compounds . It’s a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The morpholine ring is part of many important compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholine-based compounds can undergo a variety of chemical reactions. For example, they can participate in [4+2] annulation reactions . They can also undergo intramolecular benzylic C(sp3)–H alkoxylation reactions under Cu catalysis .Aplicaciones Científicas De Investigación

Perovskite Solar Cells

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline: has been investigated for its potential use in the morphology optimization of perovskite layers in solar cells . The compound could play a role in improving the film uniformity and crystallinity, which are crucial for the efficiency and stability of perovskite solar cells.

Medicinal Chemistry

In medicinal chemistry, this compound may be involved in the design of new drugs due to its morpholine moiety, which is a common feature in biologically active molecules . It could be used to create hybrid compounds with potential therapeutic applications.

Optoelectronics

The morpholine sulfonamide group within 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline could be significant in the development of new materials for optoelectronic applications, such as light-emitting diodes and photodetectors .

Drug Design

This compound might be utilized in drug design, particularly in the synthesis of hybrid molecules that contain both 1,2,3-thiadiazole and N’-sulfonylamidine moieties, which are known for their wide range of biological activities .

Materials Science

In materials science, 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline could be explored for its properties that may contribute to the development of new materials with enhanced performance and stability .

Chemical Synthesis

The compound’s role in chemical synthesis could involve the formation of morpholines and their analogs, which are prevalent in natural products and pharmaceuticals. It may serve as a precursor or intermediate in various synthetic pathways .

Antitrypanosomal Agents

There is potential for 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline to be used in the synthesis of heterocyclic compounds that act as antitrypanosomal agents, which are crucial in the fight against diseases like sleeping sickness .

Advanced Material Fabrication

Lastly, the compound could be instrumental in advanced material fabrication techniques, such as large-area and roll-to-roll fabrication, which are essential for scaling up the production of high-efficiency solar cells and other electronic devices .

Safety And Hazards

Propiedades

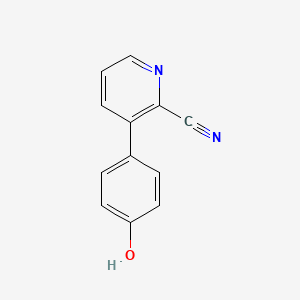

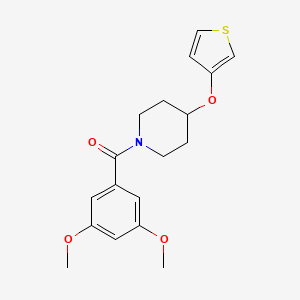

IUPAC Name |

5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c17-15-12-14(23(19,20)18-8-10-21-11-9-18)6-7-16(15)22-13-4-2-1-3-5-13/h1-7,12H,8-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDRFNOUUAEXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332744 | |

| Record name | 5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline | |

CAS RN |

736948-90-6 | |

| Record name | 5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)

![1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2877601.png)

![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)

![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)

![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)